molecular formula C11H17NO3 B180530 Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate CAS No. 135908-42-8

Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B180530
CAS No.: 135908-42-8
M. Wt: 211.26 g/mol
InChI Key: XGAHSDLSSUMLPD-UHFFFAOYSA-N
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Description

Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate is a versatile small molecule scaffold with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . This compound is known for its unique bicyclic structure, which makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Mechanism of Action

The mechanism by which Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and target molecule.

Properties

IUPAC Name

methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-15-9(14)11-5-2-10(3-6-11,4-7-11)8(12)13/h2-7H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAHSDLSSUMLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609641
Record name Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135908-42-8
Record name Methyl 4-(aminocarbonyl)bicyclo[2.2.2]octane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135908-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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